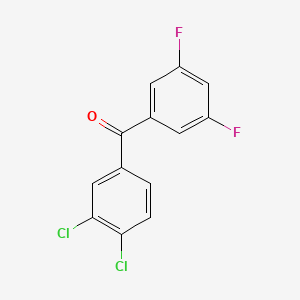

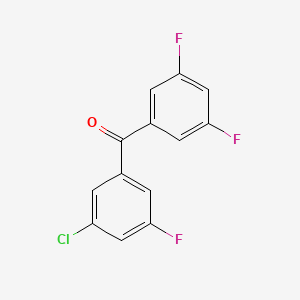

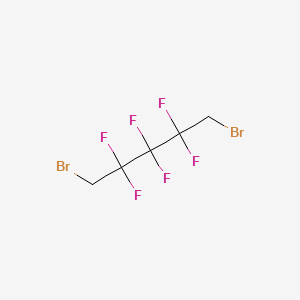

![molecular formula C10H9NO5 B1302745 6,7-dimethoxy-1H-benzo[d][1,3]oxazine-2,4-dione CAS No. 20197-92-6](/img/structure/B1302745.png)

6,7-dimethoxy-1H-benzo[d][1,3]oxazine-2,4-dione

描述

6,7-Dimethoxy-1H-benzo[d][1,3]oxazine-2,4-dione is a heterocyclic compound with the molecular formula C10H9NO5. It is known for its unique structure, which includes a benzoxazine ring fused with a dione moiety.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-dimethoxy-1H-benzo[d][1,3]oxazine-2,4-dione typically involves the reaction of 4,5-dimethoxyisatoic anhydride with suitable reagents under controlled conditions. One common method involves the use of a base such as potassium carbonate in a solvent like dimethylformamide, followed by heating to induce cyclization .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar principles as laboratory-scale methods, with optimizations for yield and purity.

化学反应分析

Types of Reactions: 6,7-Dimethoxy-1H-benzo[d][1,3]oxazine-2,4-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can yield hydroxy derivatives.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed.

Major Products: The major products formed from these reactions include quinone derivatives, hydroxy derivatives, and various substituted benzoxazine compounds .

科学研究应用

6,7-Dimethoxy-1H-benzo[d][1,3]oxazine-2,4-dione has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Medicine: Research is ongoing into its potential as a pharmacophore for drug development.

Industry: It is explored for use in the production of advanced materials with specific properties.

作用机制

The mechanism of action of 6,7-dimethoxy-1H-benzo[d][1,3]oxazine-2,4-dione involves its interaction with various molecular targets. The compound can act as an inhibitor or modulator of specific enzymes or receptors, depending on its structural modifications. The pathways involved often include signal transduction mechanisms and metabolic processes .

相似化合物的比较

- 6-Methoxy-1H-benzo[d][1,3]oxazine-2,4-dione

- 7-Methoxy-1H-benzo[d][1,3]oxazine-2,4-dione

Comparison: 6,7-Dimethoxy-1H-benzo[d][1,3]oxazine-2,4-dione is unique due to the presence of two methoxy groups at the 6 and 7 positions, which can significantly influence its chemical reactivity and biological activity compared to its mono-methoxy analogs .

属性

IUPAC Name |

6,7-dimethoxy-1H-3,1-benzoxazine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO5/c1-14-7-3-5-6(4-8(7)15-2)11-10(13)16-9(5)12/h3-4H,1-2H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHWCMBUPQTWNES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=O)OC(=O)N2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30374322 | |

| Record name | 6,7-Dimethoxy-2H-3,1-benzoxazine-2,4(1H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20197-92-6 | |

| Record name | 6,7-Dimethoxy-2H-3,1-benzoxazine-2,4(1H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 20197-92-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Dibenzo[b,d]furan-2-sulfonyl chloride](/img/structure/B1302676.png)

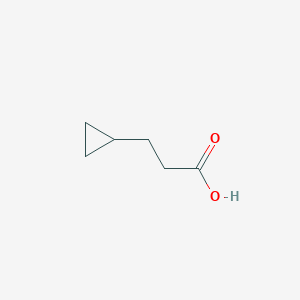

![2-(3',5'-Dichloro-[1,1'-biphenyl]-3-yl)acetic acid](/img/structure/B1302683.png)